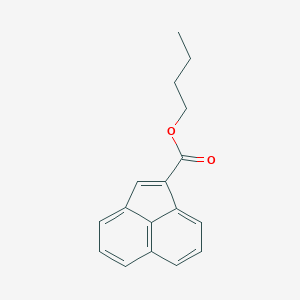

Butyl acenaphthylene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

88491-96-7 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

butyl acenaphthylene-1-carboxylate |

InChI |

InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

NMYDOMWEEAAZCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways in Acenaphthylene (B141429) Carboxylate Formation

The synthesis of acenaphthylene carboxylates can proceed through various mechanistic routes, each with its own set of intermediates and transition states. Key pathways that have been explored include C-H activation processes and cycloaddition reactions.

Metal-catalyzed C-H bond activation has emerged as a powerful strategy for the functionalization of acenaphthylene. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to desired products. nih.gov The process generally involves a transition metal catalyst that interacts with a C-H bond, leading to its cleavage and the formation of a carbon-metal bond. This intermediate can then react with an electrophile, such as a carboxylating agent, to yield the final product.

The carboxylation of unfunctionalized benzene (B151609) using palladium catalysis and carbon monoxide serves as a foundational example of this type of transformation. youtube.com In the context of acenaphthylene, palladium-catalyzed hydroesterification has been shown to proceed through a "hydride" mechanism. researchgate.net This involves the insertion of the acenaphthylene olefin into a palladium-hydride bond, forming a Pd(II)-alkyl species. researchgate.net This intermediate then undergoes carbonylative insertion and subsequent alcoholysis to yield the ester product. researchgate.net

The choice of directing groups can significantly influence the selectivity of C-H activation reactions. youtube.com These groups can coordinate to the metal catalyst, positioning it to activate a specific C-H bond. youtube.comyoutube.com

Cycloaddition reactions, particularly the Diels-Alder reaction, represent another important pathway for modifying the acenaphthylene framework. nih.govmdpi.com The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a cyclohexene (B86901) ring. While acenaphthylene itself is not a typical diene, its derivatives can participate in such reactions. For instance, the bay region of perylene, a larger polycyclic aromatic hydrocarbon, can undergo Diels-Alder cycloaddition with dienophiles like maleic anhydride. nih.gov

Recent studies have explored photochemical dearomative [4+2] cycloaddition reactions of naphthalene (B1677914) derivatives. acs.org These reactions, often mediated by a photocatalyst, can transform the aromatic system into complex bridged polycyclic structures. acs.org A similar strategy could potentially be applied to acenaphthylene, where prefunctionalization could modulate its triplet energy level to enable efficient energy transfer and subsequent cycloaddition. acs.org

Furthermore, aza-Diels-Alder reactions have been utilized in the post-synthetic modification of imine-based covalent organic frameworks, leading to the formation of quinoline-based structures. mdpi.com This highlights the versatility of cycloaddition reactions in creating complex molecular architectures from aromatic precursors.

The catalytic cycle of acenaphthylene carboxylation involves several key intermediates. In the palladium-catalyzed hydroesterification, a palladium-hydride species is a crucial starting point. researchgate.net The insertion of acenaphthylene into the Pd-H bond generates a palladium-alkyl intermediate. researchgate.net Subsequent insertion of carbon monoxide leads to a palladium-acyl complex, which upon reaction with an alcohol, releases the ester product and regenerates the active catalyst. researchgate.net

In dissociative ionization studies of anthracene (B1667546) and phenanthrene, the acenaphthylene cation has been identified as a common fragment. nih.gov This suggests the stability of the acenaphthylene core and its potential role as an intermediate in high-energy chemical processes. Molecular dynamics simulations have provided insights into the fragmentation pathways, revealing the formation of various isomers. nih.gov

Kinetic Studies and Energetic Profiles of Key Transformations

Kinetic and energetic studies provide quantitative insights into the rates and feasibility of the reactions involved in butyl acenaphthylene-1-carboxylate formation.

The rate constants for the gas-phase reactions of acenaphthylene with various atmospheric oxidants have been measured. For instance, the rate constant for the reaction of acenaphthylene with chlorine atoms was determined to be (4.69 ± 0.82) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 293 ± 2 K. nih.gov The reaction of acenaphthylene with OH radicals has also been studied, with major products identified as naphthalene-1,8-dicarbaldehyde (B180751) and 1,8-naphthalic anhydride. researchgate.net

In the context of combustion chemistry, the reaction of naphthyl radicals with acetylene (B1199291) has been shown to produce acenaphthylene. nih.gov The product branching ratio between acenaphthylene and other products is temperature-dependent. researchgate.net

The following table summarizes the rate constants for the gas-phase reactions of acenaphthylene with various radicals.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| Chlorine Atoms | (4.69 ± 0.82) × 10⁻¹⁰ | 293 ± 2 |

| OH Radicals | - | - |

| Nitrate Radicals | - | - |

| Ozone | 4.0 × 10⁻¹⁶ | - |

Data for OH and Nitrate radicals were not available in the provided search results.

Theoretical studies have been conducted to map the potential energy surface (PES) for the oxidation of 1-acenaphthyl by molecular oxygen. ssau.ruresearchgate.net These calculations, often employing methods like G3(MP2,CC)//B3LYP/6-311G(d,p), help to identify the most energetically favorable reaction pathways. ssau.ruresearchgate.net For the oxidation of 1-acenaphthyl, the PES analysis revealed that the channels leading to oxygen atom abstraction and carbon monoxide abstraction are the most favorable. ssau.ru

The relative yields of the products are dependent on temperature and pressure. At high temperatures and low pressures, the oxygen abstraction channel is dominant, while at low temperatures and pressures, the carbon monoxide abstraction channel prevails. ssau.ru

The PES for the isomerization of 1-ethynylnaphthalene (B95080) radical cation to the acenaphthylene radical cation has also been calculated, providing insights into the mechanisms of polycyclic aromatic hydrocarbon formation. nih.gov

Stereochemical Control in Acenaphthylene-Based Syntheses

The introduction of stereocenters in a controlled manner is a cornerstone of modern synthetic chemistry, enabling the preparation of enantiomerically pure compounds with specific biological activities or material properties. In the context of acenaphthylene derivatives, achieving stereochemical control is crucial for unlocking their full potential. While direct asymmetric synthesis of this compound is not extensively documented, the principles of stereocontrol can be inferred from related transformations on the acenaphthylene and acenaphthene (B1664957) scaffolds. The primary strategies for inducing chirality in these systems revolve around catalyst-controlled and substrate-controlled methods.

Catalyst-controlled enantioselective reactions represent a powerful and atom-economical approach to generating chiral molecules. For acenaphthylene systems, transition metal catalysis featuring chiral ligands is a promising avenue. The hydroesterification of acenaphthylene to produce acenaphthene-1-carboxylic acid esters offers a direct route to the carboxylated scaffold. While studies have detailed the synthesis of the racemic methyl ester using a palladium catalyst with various phosphine (B1218219) ligands, the use of a chiral ligand in this system could foreseeably lead to an enantioselective transformation.

For instance, the palladium-catalyzed hydroesterification of acenaphthylene with carbon monoxide and methanol (B129727) has been shown to be effective with a variety of phosphine ligands. The chemoselectivity towards the desired ester, acenaphthene-1-carboxylic acid methyl ester, is influenced by the electronic and steric properties of the phosphine ligand. Although a racemic version of BINAP was used in these studies, the well-established success of chiral BINAP and its derivatives in a vast array of asymmetric transformations suggests its potential for inducing enantioselectivity in this reaction. The choice of a butyl alcohol instead of methanol would similarly be expected to yield the corresponding butyl ester.

Table 1: Selected Ligands in the Palladium-Catalyzed Hydroesterification of Acenaphthylene

| Ligand | Catalyst System | Conversion (%) | Chemoselectivity for Ester (%) |

| PPh₃ | Pd/PPh₃/p-TsOH | 85 | 93 |

| P(o-MeC₆H₄)₃ | Pd/P(o-MeC₆H₄)₃/p-TsOH | 75 | 88 |

| dppf | Pd/dppf/p-TsOH | 60 | 85 |

| rac-BINAP | Pd/rac-BINAP/p-TsOH | 55 | 80 |

Data compiled from studies on the synthesis of acenaphthene-1-carboxylic acid methyl ester.

Beyond hydroesterification, other enantioselective transformations of the acenaphthene framework have been successfully developed, highlighting the feasibility of stereochemical control. Rhodium-catalyzed intramolecular C(sp³)-H silylation has been used to synthesize acenaphthene-type scaffolds with excellent enantioselectivity. nih.gov This demonstrates that the acenaphthene core is amenable to asymmetric functionalization.

Another approach involves the use of chiral N-heterocyclic carbene (NHC) ligands. These have been employed in nickel-catalyzed enantioselective cyclization reactions of substrates containing the acenaphthylene backbone. mdpi.com The rigid structure of the acenaphthylene-based ligand creates a defined chiral pocket around the metal center, which effectively controls the stereochemical outcome of the reaction.

Substrate-controlled diastereoselective reactions, often employing a chiral auxiliary, provide an alternative strategy. In this methodology, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. williams.eduosi.lv After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a chiral derivative of this compound, one could envision attaching a chiral auxiliary to the acenaphthylene core, followed by a diastereoselective carboxylation or a related C-C bond-forming reaction at the 1-position. The steric and electronic properties of the auxiliary would dictate the facial selectivity of the incoming reagent.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like Butyl acenaphthylene-1-carboxylate in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the unambiguous assignment of the molecular structure.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, signals are expected in both the aromatic region (for the acenaphthylene (B141429) core) and the aliphatic region (for the butyl ester chain). The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton-proton couplings.

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (typically in the 165-180 ppm range), aromatic carbons of the acenaphthylene ring system, and the aliphatic carbons of the butyl chain. princeton.edu

2D NMR: To definitively link the ¹H and ¹³C signals and establish connectivity, 2D NMR techniques are employed. nih.govnih.govnih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org It is used to trace the connectivity within the butyl chain and the coupled protons within the aromatic rings of the acenaphthylene core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govemerypharma.comlibretexts.org This is crucial for assigning the carbons of the butyl chain and the protonated carbons of the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). princeton.edumdpi.com It is vital for identifying quaternary (non-protonated) carbons and for connecting the butyl ester group to the acenaphthylene core by showing a correlation from the ester's methylene protons (-OCH₂-) to the carbonyl carbon and the aromatic carbon at position 1.

The following table summarizes the expected NMR data for this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

| Carbonyl (C=O) | - | ~168 | HMBC to -OCH₂ protons |

| Aromatic CH | ~7.0 - 8.5 | ~120 - 140 | COSY to adjacent aromatic protons; HSQC to attached carbons |

| Aromatic Quaternary C | - | ~125 - 150 | HMBC to nearby aromatic protons |

| -OCH₂ -CH₂-CH₂-CH₃ | ~4.3 (triplet) | ~65 | COSY to -CH₂-; HSQC to C; HMBC to C=O |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 (sextet) | ~31 | COSY to -OCH₂- and -CH₂-; HSQC to C |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.5 (sextet) | ~19 | COSY to -CH₂- and -CH₃; HSQC to C |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.0 (triplet) | ~14 | COSY to -CH₂-; HSQC to C |

Isotopic labeling involves the strategic incorporation of a stable isotope, such as ¹³C, into the molecule. beilstein-journals.orgfrontiersin.orgutoronto.ca This technique is not typically used for routine characterization but is a powerful tool for studying reaction mechanisms or biosynthetic pathways. nih.gov

For this compound, a mechanistic study of its formation could involve:

Labeling the Carboxyl Group: Using a ¹³C-labeled carboxylating agent during synthesis would result in a molecule specifically enriched at the carbonyl carbon. asm.orgimist.ma Following the ¹³C signal through subsequent reactions can provide insight into decarboxylation or rearrangement processes.

Labeling the Butyl Group: Synthesizing the ester using ¹³C-labeled butanol would place the isotopic probe on the alkyl chain. This allows for the study of esterification mechanisms or reactions involving the ester moiety.

The presence of a ¹³C label at a specific position enhances the signal intensity for that carbon in the ¹³C NMR spectrum and introduces specific coupling patterns (¹³C-¹³C or ¹³C-¹H), which can be unambiguously tracked. nih.gov

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uci.edumdpi.com It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, which generates a mass spectrum.

Purity Assessment: The GC chromatogram will show a primary peak corresponding to this compound at a specific retention time. The presence of other peaks would indicate impurities, and their relative areas can be used for semi-quantitative analysis of purity.

Compound Identification: The mass spectrum of the main peak serves as a molecular fingerprint. The parent peak, or molecular ion peak (M⁺), confirms the molecular weight. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern:

| m/z Value | Fragment Identity | Description |

|---|---|---|

| 264 | [C₁₇H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 207 | [C₁₃H₇O]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 179 | [C₁₂H₇O]⁺ | Loss of CO from the 207 fragment |

| 152 | [C₁₂H₈]⁺ | Acenaphthylene radical cation |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a molecular formula of C₁₇H₁₆O₂, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Nominal Mass | 264 |

| Monoisotopic Mass (Calculated) | 264.11503 |

| Expected HRMS Result (example) | 264.1152 (within 5 ppm error) |

HRMS can also be applied to the fragment ions, providing their exact elemental compositions and thus confirming the fragmentation pathways proposed from the nominal mass GC-MS data. frontiersin.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. mdpi.com

For this compound, the key functional groups are the ester and the aromatic system.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected. Other key absorptions include C-O stretches from the ester, C-H stretches from both the aliphatic and aromatic portions, and C=C stretches from the aromatic rings. wpmucdn.comspectroscopyonline.comdocbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For this molecule, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Key Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Ester C=O Stretch | 1735 - 1710 | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

Studies on the parent acenaphthylene molecule provide a basis for assigning the vibrations associated with the aromatic core of the structure. furman.eduillinois.eduacs.orgmpg.de

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Property Evaluation

No specific data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission maxima (λem), or quantum yields for this compound could be located. A discussion on how the butyl carboxylate substituent might influence the photophysical properties of the acenaphthylene chromophore would be purely speculative without experimental data.

X-ray Crystallography for Definitive Solid-State Structure Confirmation

No published crystal structure data, including crystallographic parameters (space group, unit cell dimensions), bond lengths, bond angles, or molecular packing information for this compound, was found. Consequently, a definitive confirmation of its solid-state structure and related analysis cannot be provided.

Due to the absence of specific research findings for this compound, the generation of an article that meets the required standards of detail and factual accuracy is not feasible at this time.

Computational Chemistry and Theoretical Modeling of Butyl Acenaphthylene 1 Carboxylate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as Butyl acenaphthylene-1-carboxylate. nih.gov This is due to its favorable balance between computational cost and accuracy, particularly with functionals like B3LYP and M06-2X, which have shown excellent performance for PAHs. scirp.orgchemrxiv.org

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. For the acenaphthylene (B141429) core, the planarity and the unique strain introduced by the five-membered ring are of particular interest. The butyl carboxylate substituent introduces conformational flexibility, primarily through the rotation around the C-O and C-C single bonds of the butyl chain.

Computational studies on related acenaphthylene derivatives have established that DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, can accurately predict these structural parameters. acs.org The planarity of the acenaphthylene unit is a key feature, although the butyl group will have multiple low-energy conformations that can influence the molecule's packing in the solid state and its interactions in solution.

Table 1: Representative Optimized Geometric Parameters for an Acenaphthylene Core (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.36 Å |

| C2a-C8b | 1.43 Å | |

| C3-C4 | 1.38 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C1-C8b-C8a | 108.5° |

| C2-C1-C8b | 109.0° | |

| O=C-O (ester) | ~125° |

Note: The data in this table is representative of the acenaphthylene core and typical ester functionalities based on general DFT calculations for similar molecules, as specific data for this compound is not available.

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to predicting its chemical reactivity and photophysical properties. DFT calculations provide access to the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. For acenaphthylene-containing PAHs, the HOMO is often delocalized across the aromatic system, while the LUMO's distribution can be similarly widespread. nih.gov The introduction of the carboxylate group, an electron-withdrawing substituent, is expected to lower the energies of both the HOMO and LUMO, potentially reducing the HOMO-LUMO gap and red-shifting the absorption spectrum compared to the parent acenaphthylene. acs.org

Charge distribution analysis, using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites within the molecule. nih.gov The oxygen atoms of the carboxylate group will carry significant negative charge, while the carbonyl carbon will be electrophilic.

Table 2: Calculated Electronic Properties for an Acenaphthylene Derivative

| Property | Calculated Value (eV) |

| HOMO Energy | -6.42 |

| LUMO Energy | -3.47 |

| HOMO-LUMO Gap | 2.95 |

Note: These values are for a two acenaphthylene-containing PAH and are illustrative of the electronic properties that would be calculated for this compound. nih.gov The specific values for the target molecule would differ.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a widely used approach to calculate the electronic absorption spectra (UV-Vis) of molecules like this compound. acs.orgresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. researchgate.net This is extremely useful for assigning experimental spectral peaks to specific molecular motions, such as the characteristic C=O stretch of the ester group or the C-H bending modes of the aromatic rings. nih.gov

Ab Initio and Semi-Empirical Methods for Reactive Systems

While DFT is a workhorse for ground-state properties, ab initio and semi-empirical methods are often employed to study chemical reactions, which involve bond breaking and formation and the exploration of potential energy surfaces.

Exploration of Reaction Energetics and Transition States

To understand the reactivity of this compound, it is essential to map out the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or more sophisticated coupled-cluster (CC) methods, combined with DFT, are used to accurately calculate the energies of these species. ssau.ruresearchgate.net

Table 3: Representative Reaction Energetics for OH Radical Addition to Acenaphthylene

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| OH addition to C1-site | 0.25 | -33.33 |

| OH addition to C6-site | 17.35 | - |

Source: Data from a theoretical investigation on OH-initiated acenaphthylene degradation. scirp.orgscirp.org This illustrates the type of energetic data obtained.

Simulation of Reaction Pathways and Product Distributions

Once transition states are located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state connects the intended reactants and products. scirp.org By exploring various possible reaction pathways and their associated energy barriers, a comprehensive reaction mechanism can be constructed.

For complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to the computationally derived energetics to calculate reaction rate constants as a function of temperature and pressure. ssau.rutandfonline.com This allows for the prediction of product distributions under different reaction conditions. For example, in the oxidation of the 1-acenaphthyl radical, theoretical studies have shown that at high temperatures, O atom abstraction is the dominant pathway, while at lower temperatures, CO abstraction prevails. ssau.ru Such simulations are critical for understanding the fate of acenaphthylene derivatives in various chemical environments, from combustion processes to atmospheric chemistry. ssau.rutandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide detailed insights into its conformational dynamics, flexibility, and the nature of its interactions with surrounding molecules.

Dynamic Behavior:

An MD simulation of this compound would likely reveal the flexibility of the butyl chain and its rotational dynamics relative to the rigid acenaphthylene core. The simulation would track the trajectories of all atoms in the system, allowing for the analysis of various dynamic properties. Key parameters that would be investigated include:

Conformational Analysis: Identifying the most stable conformations of the butyl group and the energy barriers between different rotational isomers (rotamers).

Vibrational Analysis: Calculating the vibrational frequencies of different bonds and functional groups, which can be correlated with experimental spectroscopic data.

Solvent Effects: Simulating the molecule in different solvents to understand how the solvent environment influences its structure and dynamics.

Intermolecular Interactions:

The interactions between molecules govern the macroscopic properties of a substance, such as its boiling point, solubility, and crystal structure. For this compound, the primary intermolecular forces at play would be:

Van der Waals Forces: These are ubiquitous, weak attractions and repulsions between molecules. The large surface area of the acenaphthylene core would lead to significant van der Waals interactions.

π-π Stacking: The planar aromatic rings of the acenaphthylene units can stack on top of each other, leading to attractive π-π interactions. These interactions are crucial in determining the packing of molecules in the solid state. acs.org

Dipole-Dipole Interactions: The carboxylate group introduces a permanent dipole moment into the molecule, leading to dipole-dipole interactions between molecules.

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, interacting with suitable donor molecules in its environment. acs.org

MD simulations can quantify the strength and geometry of these interactions, providing a molecular-level understanding of the material's properties. For instance, in studies of similar acridone (B373769) derivatives, intermolecular hydrogen bonds and C–H···π interactions were found to be significant in molecular packing. acs.org

A hypothetical molecular dynamics simulation of this compound could be set up using a force field like ReaxFF, which is capable of modeling chemical reactions at the atomic scale. bohrium.comresearchgate.net The simulation would be run under specific temperature and pressure conditions to observe the system's evolution. bohrium.com

Table 1: Key Intermolecular Interactions in Acenaphthylene Systems

| Interaction Type | Description | Significance for this compound |

| Van der Waals Forces | Weak, non-specific attractions and repulsions between all molecules. | Contribute significantly to the overall cohesion of the material due to the large molecular surface area. |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Influences the packing of molecules in the solid state and in aggregates. acs.org |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipole moments of polar molecules. | The carboxylate group introduces a dipole moment, leading to these interactions. |

| Hydrogen Bonding (Acceptor) | The oxygen atoms of the carboxylate group can accept hydrogen bonds from suitable donor molecules. | Important for interactions with protic solvents or other molecules with O-H or N-H bonds. acs.org |

Computational Design and Virtual Screening of Acenaphthylene Derivatives for Targeted Properties

Computational design and virtual screening are powerful tools for discovering new molecules with desired properties, thereby accelerating the research and development process. nih.gov These methods can be applied to the acenaphthylene scaffold to design novel derivatives with specific applications in mind.

Computational Design:

The process of computational design involves modifying the structure of a parent molecule, in this case, this compound, to enhance a particular property. This could involve:

Substituting Functional Groups: Introducing or modifying functional groups on the acenaphthylene ring or the butyl chain to alter electronic properties, solubility, or reactivity.

Varying Chain Length: Changing the length of the alkyl chain to modulate lipophilicity and steric effects.

Introducing Heteroatoms: Replacing carbon atoms in the aromatic system with other elements like nitrogen or sulfur to fine-tune the electronic structure and intermolecular interactions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the properties of these newly designed molecules before they are synthesized. scirp.org For example, DFT calculations can predict the HOMO-LUMO gap, which is related to the molecule's electronic and optical properties. acs.org

Virtual Screening:

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to possess a desired biological activity or material property. mdpi.comnih.gov For acenaphthylene derivatives, a virtual screening workflow could be designed to identify compounds with potential applications as:

Enzyme Inhibitors: By docking a library of acenaphthylene derivatives into the active site of a target enzyme, it is possible to identify compounds that bind strongly and could act as inhibitors. mdpi.com

Organic Electronic Materials: Virtual screening can be used to identify derivatives with optimal electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

Fluorescent Probes: By calculating the photophysical properties of a library of derivatives, one could screen for compounds with strong fluorescence in a specific wavelength range.

The virtual screening process typically involves several steps, including database preparation, molecular docking or QSAR (Quantitative Structure-Activity Relationship) modeling, and post-processing of the results to select the most promising candidates for experimental testing. mdpi.comnih.gov

Table 2: Potential Targeted Properties for Virtual Screening of Acenaphthylene Derivatives

| Targeted Property | Application Area | Relevant Computational Methods |

| Enzyme Inhibition | Drug Discovery | Molecular Docking, Molecular Dynamics, MM-GBSA mdpi.comnih.gov |

| Electronic Properties | Organic Electronics | DFT, Time-Dependent DFT (TD-DFT) acs.org |

| Fluorescence | Bioimaging, Sensors | TD-DFT, Excited State Calculations rsc.org |

| Solubility | Materials Science, Pharmacology | Free Energy Calculations, QSPR (Quantitative Structure-Property Relationship) |

| Reactivity | Chemical Synthesis | DFT, Reaction Pathway Analysis scirp.orgresearchgate.netresearchgate.net |

Reactivity Profiles and Derivatization Strategies of Butyl Acenaphthylene 1 Carboxylate

Chemical Transformations of the Carboxylate Moiety

The butyl ester group in butyl acenaphthylene-1-carboxylate is amenable to a range of chemical modifications, including reduction, hydrolysis, and transesterification, which allow for the introduction of diverse functionalities.

Selective Reduction Reactions (e.g., to Aldehydes)

The selective reduction of the carboxylate ester to an aldehyde is a valuable transformation in organic synthesis. While direct reduction of carboxylic acids to aldehydes can be challenging, often requiring specific reagents to avoid over-reduction to the corresponding alcohol, various methods have been developed to achieve this transformation with high selectivity. nih.govnih.gov

For instance, the use of hydrosilanes in the presence of a photoredox catalyst has been demonstrated as a mild and efficient method for the selective reduction of carboxylic acids to aldehydes. rsc.org This approach offers broad functional group tolerance, which would be advantageous for a substrate like this compound. rsc.org Another strategy involves the use of specialized borane (B79455) reagents, which have shown near-perfect selectivity in the catalytic partial reduction of esters to aldehydes under metal-free conditions. chemrxiv.org Biocatalytic methods, employing carboxylate reductases, also provide a green alternative for the quantitative reduction of various carboxylic acids to their corresponding aldehydes. nih.gov

| Reagent/Catalyst System | Product | Key Features |

| Hydrosilane/Photoredox Catalyst | Aldehyde | Mild conditions, high yields, broad functional group tolerance. rsc.org |

| Fiddler Crab-Type Boranes | Aldehyde | Near-perfect selectivity, metal-free catalysis. chemrxiv.org |

| Carboxylate Reductases | Aldehyde | Biocatalytic, quantitative reduction. nih.gov |

| Ammonia (B1221849) Borane | Alcohol | Can selectively reduce ketones in the presence of esters. rsc.org |

It is important to note that some reducing agents, such as ammonia borane in neat water, can selectively reduce aldehydes and ketones to alcohols, leaving ester groups intact. rsc.org This highlights the importance of reagent selection in achieving the desired transformation of the carboxylate moiety.

Hydrolysis and Transesterification Reactions

The hydrolysis of the butyl ester of acenaphthylene-1-carboxylate to the corresponding carboxylic acid can be achieved under standard acidic or basic conditions. This transformation is a fundamental reaction in organic chemistry, often serving as a preliminary step for further derivatization of the carboxylic acid. imperfectpharmacy.shop

Transesterification, the process of exchanging the butyl group of the ester with another alcohol, can also be readily accomplished. This reaction is typically catalyzed by an acid or a base and allows for the synthesis of a variety of acenaphthylene-1-carboxylate esters with different alkyl or aryl groups.

Functionalization of the Acenaphthylene (B141429) Scaffold

The acenaphthylene core of the molecule provides ample opportunities for functionalization through various aromatic substitution and C-H activation strategies.

Electrophilic Aromatic Substitution Reactions

The acenaphthylene ring system is generally more reactive towards electrophilic attack than benzene (B151609). libretexts.org The position of electrophilic substitution on the acenaphthylene ring is influenced by both the inherent reactivity of the different positions and the directing effect of the butyl carboxylate group. libretexts.orgwikipedia.org Generally, substitution is favored at positions that lead to the most stable carbocation intermediate. libretexts.org

Common electrophilic aromatic substitution reactions include: wikipedia.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

The carboxylate group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions on a benzene ring. wikipedia.org However, in the fused ring system of acenaphthylene, the directing effects can be more complex, potentially leading to a mixture of products. libretexts.org

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic compounds. snnu.edu.cnnih.gov In the case of this compound, the carboxylate group can potentially act as a directing group, facilitating the functionalization of specific C-H bonds, typically in the ortho position. snnu.edu.cnnih.gov

Palladium-catalyzed C-H activation is a widely used method for this purpose. nih.govresearchgate.net By forming a cyclometalated intermediate, the palladium catalyst can selectively activate a nearby C-H bond, allowing for the introduction of various functional groups. nih.gov This strategy offers a high degree of control and can be used to synthesize a wide range of derivatized acenaphthylenes. researchgate.netresearchgate.net

| Strategy | Catalyst/Reagent | Outcome |

| Palladium-Catalyzed Direct Arylation | Pd catalyst, Aryl halide | Forms a new C-C bond at a specific C-H position. researchgate.net |

| Rhodium-Catalyzed C-H Annulation | Rh catalyst, Alkyne | Constructs a new fused ring system. researchgate.net |

Recent research has demonstrated the use of rhodium-catalyzed tandem C-H penta- and hexaannulation reactions to construct complex acenaphthylene-containing polycyclic aromatic hydrocarbons. researchgate.net

Cycloaddition and Annulation Reactions Utilizing this compound as a Reactive Component

The double bond within the five-membered ring of the acenaphthylene system can participate in cycloaddition reactions, providing a route to more complex, three-dimensional structures. For instance, acenaphthylene and its derivatives can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) and 1,3-dipolar cycloadditions. nih.govmdpi.comnih.gov

Annulation strategies, which involve the formation of a new ring fused to the existing acenaphthylene core, are also a valuable method for extending the polycyclic aromatic system. rsc.orgbeilstein-journals.org These reactions can be catalyzed by transition metals and often proceed through a C-H activation mechanism. researchgate.net The presence of the butyl carboxylate group can influence the reactivity and regioselectivity of these cycloaddition and annulation reactions.

Polymerization and Oligomerization Capabilities of Acenaphthylene Monomers

While specific research detailing the polymerization and oligomerization of this compound is not extensively documented in publicly available literature, a comprehensive understanding of its potential reactivity can be derived from the well-studied behavior of its parent compound, acenaphthylene, and its various derivatives. The polymerization of acenaphthylene is notable because, despite being a 1,2-disubstituted ethylene, which typically presents significant steric hindrance to polymerization, it can undergo homopolymerization and copolymerization through various mechanisms. acs.org Acenaphthylene serves as a fundamental building block for creating π-conjugated polymers and small molecules used in organic electronic materials. rsc.org

The radical polymerization of acenaphthylene has been shown to be an equilibrium polymerization. acs.org This means the polymerization is reversible, and a significant concentration of monomer can exist in equilibrium with the polymer. The thermodynamic parameters for the radical polymerization of acenaphthylene in toluene (B28343) initiated by 2,2'-azobis(isobutyronitrile) (AIBN) have been determined, providing insight into the balance between the forward polymerization reaction and the reverse depolymerization reaction. acs.org

Table 1: Thermodynamic Parameters for the Radical Polymerization of Acenaphthylene

| Parameter | Value | Conditions |

|---|---|---|

| Enthalpy Change (ΔH) | -43 kJ/mol | Polymerization in toluene |

| Entropy Change (ΔS) | -98 J/K·mol | Polymerization in toluene |

This table presents the thermodynamic parameters associated with the equilibrium polymerization of acenaphthylene. Data sourced from acs.org.

The rate of radical polymerization is also influenced by external conditions such as pressure. Studies have shown that the pressure-coefficient of the rate of acenaphthylene polymerization is smaller than that of many other olefinic monomers, a phenomenon attributed in part to degradative chain transfer reactions with the monomer. rsc.org

In copolymerization reactions, acenaphthylene's behavior can be complex. When copolymerized with electron-accepting vinyl monomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), the polymerization mechanism can shift from a random to an alternating copolymerization as the initial concentration of acenaphthylene is reduced. acs.org This is linked to the equilibrium nature of acenaphthylene's homopolymerization. acs.org Furthermore, studies on copolymerization with MMA using AIBN as an initiator have revealed that the initiator radicals react preferentially with acenaphthylene. At 60°C, acenaphthylene was found to be four times more reactive towards the initiator radical than MMA. tandfonline.com

The oligomerization of acenaphthylene, particularly its photodimerization, has been a subject of interest for controlling stereochemistry. The photodimerization of acenaphthylene can yield two different isomers, syn and anti. Research has demonstrated that by using PEG-b-PLA polymersomes as nanoreactors, the reaction can be steered to almost exclusively form the anti product. rsc.org This selectivity is significant as other systems typically favor the syn product. The hydrophobic inner membrane of the polymersome is believed to provide an environment that drives the dimerization towards the anti conformation. rsc.org

Table 2: Selective Photodimerization of Acenaphthylene in Polymersome Nanoreactors

| Reaction Environment | Product Ratio (anti : syn) | Key Finding |

|---|---|---|

| PEG-b-PLA Polymersomes | 94 : 6 | Significant increase in reaction rate and high selectivity for the anti product. |

This table showcases the stereochemical control achievable in the photodimerization of acenaphthylene using a nanoreactor system. Data sourced from rsc.org.

The presence of the butyl carboxylate group at the 1-position of the acenaphthylene ring in this compound would be expected to influence its polymerization and oligomerization capabilities. The ester group's electronic and steric properties could alter the monomer's reactivity ratios in copolymerizations and affect the physical and chemical properties of the resulting polymers, such as solubility, thermal stability, and optical characteristics. The synthesis of polymers from such functionalized acenaphthylene derivatives is a key strategy for developing advanced materials, including those for antireflection coatings in the electronics industry. google.com

Applications in Advanced Materials Science and Organic Optoelectronics

Design Principles for Acenaphthylene-Containing Functional Materials

The utility of acenaphthylene (B141429) derivatives in advanced materials stems from the ability to systematically engineer their properties through chemical synthesis. The rigid, planar acenaphthylene core provides a robust platform for π-conjugation, while attached functional groups provide the means for fine-tuning.

The electronic characteristics of acenaphthylene-based materials are fundamentally governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Strategic modification of the molecular structure is the primary tool for tailoring these properties. Introducing substituents onto the acene backbone is a proven method for modulating the HOMO-LUMO gap and thereby controlling the material's optical and electronic behavior. acs.org

For Butyl acenaphthylene-1-carboxylate, the two distinct functional groups are expected to have opposing electronic effects. The butyl group, being an alkyl chain, is electron-donating and would typically raise the HOMO energy level. Conversely, the carboxylate group is electron-withdrawing, which tends to lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This dual functionalization allows for intricate control over the molecule's frontier orbital energies.

Studies on other acene systems have demonstrated that electronegative substituents, such as halogens or carbonyl-containing groups, can effectively modulate HOMO-LUMO energies and enhance stability. acs.org Similarly, the substitution position on the aromatic core plays a critical role in determining the extent of these electronic perturbations and influencing charge transport pathways. arxiv.org

Table 1: Influence of Substituent Type on Acene Electronic Properties

| Substituent Class | Example Group | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Impact on Band Gap |

|---|---|---|---|---|

| Electron-Donating | Alkyl (e.g., Butyl) | Increase (destabilize) | Minor Increase | Decrease |

| Electron-Withdrawing | Carboxylate, Halogen | Decrease (stabilize) | Significant Decrease (stabilize) | Can increase or decrease |

| Extended π-System | Aryl (e.g., Phenyl) | Varies with position | Varies with position | Generally Decrease |

This table provides generalized expectations based on established principles in physical organic chemistry. Actual effects can vary based on substitution position and molecular conformation.

For applications in n-type or ambipolar organic semiconductors, a high electron affinity (EA) is desirable to facilitate electron injection and transport. Electron affinity is the energy released when an electron is added to a neutral molecule and can be increased by introducing electron-withdrawing groups. wikipedia.org The carboxylate group in this compound serves this purpose, lowering the LUMO energy level to make the molecule a better electron acceptor. Research on naphthoquinone derivatives has shown that electronegative substituents, such as hydroxyl groups, lead to an increase in electron affinity. nih.gov

Efficient charge transport in organic materials is highly dependent on factors like intermolecular electronic coupling, molecular packing in the solid state, and the reorganization energy associated with a molecule accepting or donating a charge. acs.org Strategic design can optimize these factors. For instance:

Molecular Packing: The butyl group, while electronically subtle, can significantly influence how molecules arrange themselves in a crystal lattice. It can enhance solubility for solution-based processing and simultaneously induce favorable π-stacking arrangements crucial for charge hopping between adjacent molecules. acs.org

Reorganization Energy: The rigid structure of the acenaphthylene core is beneficial as it helps to minimize the geometric reorganization required during charge transfer, which can lead to higher charge carrier mobilities. The introduction of certain substituents can further inhibit vibrational modes that contribute to high reorganization energy. rsc.org

Integration into Organic Electronic Devices

The tunable properties of acenaphthylene derivatives make them promising candidates for integration into a range of organic electronic devices. Acenaphthylene itself is recognized as a key building block for many organic semiconductors. rsc.org

The acenaphthylene core has been successfully incorporated into materials for organic field-effect transistors (OFETs). For example, an acenaphthylene-fused thiophene (B33073) heteroarene has been utilized as an organic semiconductor. beilstein-journals.org The ability to modify the acenaphthylene structure to be either electron-rich (p-type), electron-poor (n-type), or both (ambipolar) opens up a wide design space for transistor materials. This compound, with its donor and acceptor moieties, could potentially exhibit ambipolar charge transport characteristics. Furthermore, the polymerization of acenaphthylene can yield electrically conductive polymers, highlighting its role in creating conductive materials for applications such as printed electronics and sensors. wikipedia.org

Beyond transistors, acenaphthylene-based compounds are relevant to the field of optoelectronics, which involves devices that interact with light. Fluoranthenes, which contain the acenaphthylene structural unit, have been investigated for use in organic light-emitting diodes (OLEDs). beilstein-journals.org

The design of molecules that can efficiently transport charge while also emitting light is a significant challenge, as the strong intermolecular interactions that favor high mobility often quench luminescence. rsc.org However, by carefully designing the molecular structure, it is possible to achieve both functions. For instance, a naphthyl-substituted anthracene (B1667546) derivative was shown to have both high charge carrier mobility (up to 1.10 cm² V⁻¹ s⁻¹) and a significant photoluminescence quantum yield (40.30%). rsc.org This demonstrates the potential for developing multifunctional optoelectronic materials. The acenaphthylene core in this compound provides a chromophore that could be tailored for light emission, while the substituents help manage solid-state packing and charge transport, making it a candidate for materials used in OLEDs or organic lasers.

Table 2: Potential Applications of Acenaphthylene-Based Materials

| Device Application | Key Material Property | Role of Acenaphthylene Core | Role of Substituents (e.g., Butyl, Carboxylate) |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | High Charge Carrier Mobility | Provides rigid, conjugated π-system | Tune HOMO/LUMO levels for p- or n-type transport; control molecular packing |

| Organic Light-Emitting Diodes (OLEDs) | High Photoluminescence Quantum Yield | Acts as the light-emitting chromophore | Tune emission color; manage solid-state packing to reduce quenching |

| Organic Conductors | Electrical Conductivity | Forms the backbone of conductive polymers | Enhance processability and solubility; modify conductivity |

| Organic Photovoltaics (OPVs) | Broad Light Absorption, Appropriate Energy Levels | Acts as an electron donor or acceptor | Tune absorption spectrum and energy level alignment with other materials |

Role as a Building Block in Complex Polymeric Architectures and Hybrid Materials

The acenaphthylene unit is not limited to small-molecule applications; it is also a valuable monomer for creating complex polymeric architectures. rsc.org The vinyl bridge of acenaphthylene allows it to undergo polymerization, leading to polymers where the polycyclic aromatic unit is pendant to the main chain. This approach allows for the synthesis of processable polymers with the desirable electronic and optical properties of the acenaphthylene core. wikipedia.org

By copolymerizing acenaphthylene derivatives with other monomers, it is possible to create materials with precisely controlled properties. For example, incorporating this compound into a polymer chain could yield a material with tailored solubility, electronic characteristics, and film-forming properties suitable for large-area printed electronics. Furthermore, acenaphthylene-containing units can be integrated into more complex structures like dendrimers or hybrid organic-inorganic materials, where the acenaphthylene unit can impart specific functions such as light-harvesting or charge generation. acs.org The synthesis of acenaphthylene-fused heteroarenes demonstrates its utility as a foundational piece for constructing larger, more complex functional molecules. beilstein-journals.org

Current Research Directions and Future Perspectives in Materials Applications

The functionalization of the acenaphthylene core is a key strategy in tuning its electronic and physical properties for specific material applications. The introduction of a butyl carboxylate group at the 1-position of the acenaphthylene backbone, creating this compound, is a targeted modification aimed at enhancing solubility and processability, which are critical for the fabrication of thin-film devices.

Current research on acenaphthylene-based materials is vibrant and multifaceted, primarily focusing on their integration into organic electronic devices. Acenaphthylene derivatives are being investigated for their potential as organic semiconductors, which are the active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.org The planar structure and extended π-conjugation of the acenaphthylene unit facilitate efficient charge transport, a fundamental requirement for these applications.

The development of novel synthetic routes to functionalized acenaphthylenes is a significant area of current research. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize acenaphthylene-fused heteroarenes. beilstein-journals.org These reactions enable the precise introduction of various functional groups, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This energy-level tuning is crucial for optimizing charge injection and transport in electronic devices.

Future perspectives for acenaphthylene-based materials, including this compound, are promising. The versatility of the acenaphthylene core allows for the design of a wide range of materials with tailored properties. One promising direction is the development of n-type organic semiconductors based on acenaphthylene, which are essential for the fabrication of complementary circuits, a key technology for low-power organic electronics.

Furthermore, the polymerization of acenaphthylene and its derivatives offers a pathway to creating robust, film-forming materials. Polyacenaphthylene has been shown to possess antioxidant properties and can be rendered electrically conductive. wikipedia.org The incorporation of this compound as a monomer in polymerization reactions could lead to new polymers with enhanced solubility and processability, making them suitable for large-area, flexible electronic applications.

Another exciting avenue of research is the exploration of acenaphthylene derivatives in the field of molecular sensors. The electronic properties of the acenaphthylene core are sensitive to its local environment, a characteristic that can be exploited for the development of chemical sensors. The butyl carboxylate group in this compound could serve as a recognition site for specific analytes, leading to a measurable change in the material's optical or electronic properties.

The table below summarizes the key properties of the parent compound, acenaphthylene, which provide a foundational understanding for its derivatives.

| Property | Value |

| Molecular Formula | C12H8 |

| Molar Mass | 152.19 g/mol nih.gov |

| Appearance | Yellow solid wikipedia.org |

| Melting Point | 91.8 °C wikipedia.org |

| Boiling Point | 280 °C wikipedia.org |

| Solubility | Insoluble in water; very soluble in ethanol, diethyl ether, and benzene (B151609) wikipedia.org |

It is important to note that while the data above pertains to acenaphthylene, the addition of the butyl carboxylate group is expected to alter these properties, particularly increasing the molar mass and likely lowering the melting point while enhancing solubility in organic solvents.

Q & A

Basic: What are the critical steps for synthesizing Butyl acenaphthylene-1-carboxylate with high purity, and how can reproducibility be ensured?

Methodological Answer:

The synthesis of this compound requires meticulous control of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity). A typical protocol involves esterification of acenaphthene-1-carboxylic acid with butanol under acid catalysis. To ensure reproducibility:

- Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and FT-IR to confirm ester bond formation and absence of unreacted starting materials .

- Purity Validation : Perform HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity ≥95% .

- Documentation : Follow guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry), detailing stoichiometry, reaction time, and purification steps (e.g., column chromatography) .

Basic: Which analytical techniques are most reliable for characterizing this compound in environmental matrices?

Methodological Answer:

For environmental analysis (e.g., detecting degradation products in water):

- GC-MS : Use a DB-5MS column with electron ionization (EI) for high sensitivity. Include deuterated internal standards (e.g., acenaphthene-d10) to correct for matrix effects .

- HPLC-MS/MS : Employ reverse-phase chromatography with MRM (multiple reaction monitoring) to quantify trace levels. Validate with calibration curves (R<sup>2</sup> ≥ 0.99) .

- Cross-Validation : Compare retention times and spectral matches with certified reference materials (CRMs) listed in environmental standard databases .

Advanced: How can factorial design optimize the synthesis yield of this compound?

Methodological Answer:

A 2<sup>3</sup> factorial design is effective for optimizing yield by testing three factors (e.g., temperature, catalyst concentration, reaction time). Steps include:

- Factor Selection : Prioritize variables with the highest impact on esterification efficiency (determined via preliminary screening) .

- Response Surface Analysis : Use software like Minitab or Design-Expert to model interactions. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Time (h) | 4 | 8 |

- Validation : Confirm optimal conditions with triplicate runs and ANOVA (p < 0.05) to assess significance .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Discrepancies between experimental and theoretical data require systematic validation:

- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects included. Compare predicted <sup>13</sup>C shifts with experimental values .

- Experimental Cross-Check : Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl3) and use DEPT-135 to resolve overlapping signals .

- Peer Validation : Share raw data (e.g., JCAMP-DX files) in supplementary materials for independent verification .

Advanced: What challenges arise in quantifying this compound in complex environmental samples, and how can they be mitigated?

Methodological Answer:

Key challenges include matrix interference and low analyte concentration. Solutions involve:

- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges and methanol elution. Validate recovery rates (≥85%) via spiked blanks .

- High-Resolution MS : Employ Q-TOF instruments to distinguish target ions from co-eluting contaminants (mass accuracy < 2 ppm) .

- Method Blanks : Include procedural blanks to identify contamination sources (e.g., phthalates from lab equipment) .

Advanced: How can molecular dynamics (MD) simulations predict the stability of this compound in aqueous environments?

Methodological Answer:

- Force Field Selection : Use OPLS-AA or CHARMM36 for organic molecules. Simulate solvation in TIP3P water boxes (≥10 Å padding) .

- Analysis Parameters : Track hydrogen bonding between the ester group and water over 100 ns trajectories. Calculate radial distribution functions (RDFs) for hydration shell dynamics .

- Experimental Correlation : Validate simulations with experimental solubility data (e.g., shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.